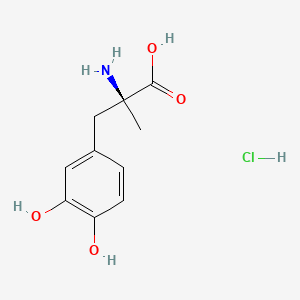

alpha-Methyldopa hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRUDGHSXOEXCE-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237018 | |

| Record name | alpha-Methyldopa hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-39-9 | |

| Record name | (-)-α-Methyldopa hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyldopa hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methyldopa hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Enduring Legacy of alpha-Methyldopa: A Technical Guide for Researchers

Abstract

alpha-Methyldopa, a molecule of significant historical importance in antihypertensive therapy, represents a landmark in drug discovery. Introduced in 1960, it was one of the first centrally acting agents to effectively manage hypertension. This guide provides an in-depth technical exploration of alpha-methyldopa hydrochloride's discovery, its intricate mechanism of action, the evolution of its chemical synthesis, and its clinical journey. We will delve into the key experimental choices that defined its development, the quantitative outcomes of seminal clinical trials, and the pharmacovigilance that shaped its therapeutic niche. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic therapeutic agent.

The Genesis of a Centrally Acting Antihypertensive: A Story of Rational Drug Design

The journey to uncovering the therapeutic potential of alpha-methyldopa was not one of serendipity but of deliberate scientific inquiry into the biochemistry of hypertension. In the mid-20th century, the role of the sympathetic nervous system and its neurotransmitters, particularly norepinephrine, in regulating blood pressure was becoming increasingly clear. Researchers hypothesized that inhibiting the biosynthesis of norepinephrine could be a viable strategy for lowering blood pressure.

The pivotal work was conducted by Drs. John A. Oates and Albert Sjoerdsma at the National Heart Institute. Their research focused on aromatic L-amino acid decarboxylase (DOPA decarboxylase), a key enzyme in the conversion of L-DOPA to dopamine, a precursor to norepinephrine. The central hypothesis was that a competitive inhibitor of this enzyme could reduce the production of pressor amines.

This led to the synthesis and investigation of alpha-methyl-L-DOPA, a structural analog of L-DOPA. The initial expectation was that its antihypertensive effect would be a direct consequence of peripheral decarboxylase inhibition. However, early clinical studies in the early 1960s revealed a more complex and fascinating mechanism of action, shifting the focus to the central nervous system.[1]

Unraveling the Intricacies of Action: From Prodrug to "False Neurotransmitter"

alpha-Methyldopa is a classic example of a prodrug, being pharmacologically inactive until it undergoes metabolic transformation.[2] The antihypertensive activity is solely attributed to its L-isomer (S-enantiomer).[3]

The Metabolic Activation Pathway

The therapeutic action of alpha-methyldopa is a multi-step enzymatic process that occurs within adrenergic neurons:

-

Uptake: alpha-Methyldopa is actively transported into central adrenergic neurons.

-

Decarboxylation: Inside the neuron, DOPA decarboxylase, the very enzyme it was initially designed to inhibit, paradoxically metabolizes L-alpha-methyldopa to alpha-methyldopamine.[4][5]

-

Hydroxylation: Subsequently, the enzyme dopamine β-hydroxylase converts alpha-methyldopamine into the active metabolite, (1R,2S)-alpha-methylnorepinephrine.[4][5][6]

This metabolic cascade is a testament to the intricate interplay between a drug and endogenous biochemical pathways. The initial hypothesis of peripheral enzyme inhibition proved to be a stepping stone to understanding its true, more nuanced central mechanism.

Caption: Enzymatic conversion of alpha-methyldopa to its active metabolite.

The "False Neurotransmitter" Hypothesis and Central α2-Adrenergic Agonism

alpha-Methylnorepinephrine acts as a "false neurotransmitter." It is stored in presynaptic vesicles and released upon neuronal stimulation, just like norepinephrine. However, its key therapeutic action lies in its potent agonism at presynaptic α2-adrenergic receptors in the brainstem.[2][5]

Stimulation of these central α2-adrenergic receptors inhibits the firing of sympathetic neurons, leading to a decrease in sympathetic outflow from the central nervous system to the peripheral circulation. This results in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.[2]

Caption: The "false neurotransmitter" mechanism of alpha-methylnorepinephrine.

The Chemical Blueprint: Synthesis of L-alpha-Methyldopa

The commercial synthesis of alpha-methyldopa has evolved, with a focus on producing the therapeutically active L-isomer efficiently and economically. One of the established industrial methods involves a multi-step process starting from 3,4-dimethoxyphenylacetone (veratrone).[7]

Experimental Protocol: A Representative Industrial Synthesis

This protocol outlines a common pathway for the synthesis of L-alpha-methyldopa.

Step 1: Synthesis of the α-Amino Nitrile

-

Reaction Setup: In a suitable reactor, 4-hydroxy-3-methoxyphenylacetone is charged.

-

Reagent Addition: Ammonium chloride and potassium cyanide are added to the reactor.[8][9]

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature to facilitate the formation of the racemic α-amino nitrile.

-

Work-up: The resulting racemic mixture is isolated and purified.

Step 2: Resolution of the L-isomer

-

Resolving Agent: The racemic α-amino nitrile is treated with a chiral resolving agent, such as camphorsulfonic acid.[8][9]

-

Diastereomeric Salt Formation: The L-isomer selectively forms a diastereomeric salt that precipitates from the solution.

-

Isolation: The precipitated salt of the L-isomer is collected by filtration.

Step 3: Hydrolysis and Demethylation

-

Acid Hydrolysis: The isolated L-isomer salt is subjected to strong acid hydrolysis, typically with sulfuric acid.[8][9]

-

Functional Group Conversion: This step serves two purposes: hydrolysis of the nitrile group to a carboxylic acid and cleavage of the methyl ether to a hydroxyl group.

-

Final Product Formation: The reaction yields L-alpha-methyldopa.

Step 4: Purification

-

Crystallization: The crude L-alpha-methyldopa is purified by recrystallization from a suitable solvent to yield the final, high-purity active pharmaceutical ingredient.

Clinical Development and Efficacy: A Review of Seminal Trials

The clinical development of alpha-methyldopa was marked by a series of trials that established its efficacy as an antihypertensive agent. These early studies were crucial in defining its therapeutic role.

A meta-analysis of 12 randomized controlled trials, encompassing 595 patients, demonstrated that methyldopa at daily doses ranging from 500 to 2250 mg significantly lowered both systolic and diastolic blood pressure compared to placebo.[10]

| Clinical Trial (Representative Data) | Number of Patients | Dosage of alpha-Methyldopa | Mean Blood Pressure Reduction (Systolic/Diastolic in mmHg) | Key Adverse Effects Reported |

| Multi-centre controlled trial (1978)[11] | 110 | Up to 500 mg b.i.d. | Comparable to metoprolol | Dizziness, drowsiness |

| Comparative study (1977)[12] | 37 | 375-2250 mg daily | Satisfactory control in 14 of 15 patients | Positive Coombs' test in 2 patients |

| Long-term effectiveness study[13] | 60 | Varied | Significant reduction in supine and standing BP | Mild side effects, tolerance in some patients |

These trials, while conducted with methodologies that may differ from modern standards, collectively provided the evidence base for the widespread use of alpha-methyldopa for many years.

The Evolution of Clinical Use and the Shadow of Adverse Effects

For a significant period, alpha-methyldopa was a first-line treatment for hypertension. However, its use has declined considerably with the advent of newer, better-tolerated antihypertensive classes such as ACE inhibitors, angiotensin II receptor blockers, and calcium channel blockers.

The decline in its use can be primarily attributed to its side effect profile, which, while often manageable, can include more severe, albeit rare, complications.

Common and Severe Adverse Effects

-

Common Side Effects: Sedation, dizziness, and dry mouth are frequently reported, particularly at the initiation of therapy.[14]

-

Autoimmune Hemolytic Anemia: A rare but serious adverse effect is the development of a positive Coombs' test, which can lead to autoimmune hemolytic anemia.[3][15] This is an immune-mediated destruction of red blood cells.[3][16]

-

Hepatotoxicity: Drug-induced liver injury, ranging from asymptomatic elevation of liver enzymes to severe or fatal hepatitis, has been reported.[4][17][18][19][20] The mechanism is thought to be either a hypersensitivity reaction or the formation of toxic metabolites.[4]

A Lasting Niche: Hypertension in Pregnancy

Despite its decline in general use, alpha-methyldopa remains a preferred agent for the management of hypertension in pregnancy.[6][14] Its long history of use has established a safety profile during pregnancy that is not as well-documented for many newer antihypertensive drugs.[21][22]

Conclusion: A Legacy of Innovation and a Lesson in Pharmacotherapy

The story of this compound is a compelling narrative of rational drug design, unexpected mechanistic discoveries, and the ever-evolving landscape of clinical therapeutics. From its origins as a rationally designed enzyme inhibitor to its elucidation as a centrally acting prodrug, it has provided invaluable insights into the pathophysiology of hypertension and the intricacies of neuropharmacology. While its position as a first-line agent has been superseded, its enduring role in specific clinical scenarios, such as pregnancy-induced hypertension, underscores its lasting contribution to medicine. The journey of alpha-methyldopa serves as a crucial case study for drug development professionals, highlighting the importance of understanding the complete pharmacological profile of a molecule, from its synthesis to its long-term clinical effects.

References

- Adrover R, Siri C, Cocozzella D, Quarin C, Romé J, et al. (2016) Hepatotoxicity from Alpha-Methyldopa During Pregnancy: Two Case Reports.

- Alpha-Methyldopa-Induced Autoimmune Hemolytic Anemia in the Third Trimester of Pregnancy. Case Rep Obstet Gynecol. 2020;2020:8894196.

- Is alpha-methyldopa-type autoimmune hemolytic anemia mediated by interferon-gamma? Med Hypotheses. 1999;52(4):319-21.

- Alpha-Methyldopa-Induced Autoimmune Hemolytic Anemia in the Third Trimester of Pregnancy.

- Gillespie L Jr, Oates JA, Crout JR, Sjoerdsma A. Clinical and chemical studies with alpha-methyl-dopa in patients with hypertension.

- Methyldopa-induced autoimmune haemolytic anaemia revisited. ProQuest.

- α-Methyldopa-induced hepatitis during the postpartum period. J Med Case Rep. 2014;8:67.

- Methyldopa. In: StatPearls [Internet]. Treasure Island (FL)

- Methyldopa Hepatotoxicity: A Paradoxical High-Risk Pregnancy. J Clin Gynecol Obstet. 2015;4(3):263-266.

- Methyldopa. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-.

- Alpha methyldopa induced hepatotoxicity in pregnancy.

- METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

- Preparation method of L-methyldopa.

- The preparation process of L-methyldopa methyl esters.

- SYNTHESIS OF METHYLDOPA | MEDICINAL CHEMISTRY | GP

- Synthesis of L-alpha-methyldopa from asymmetric intermediates. J Org Chem. 1968 Mar;33(3):1209-13.

- Methyldopa for primary hypertension.

- FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. European Review for Medical and Pharmacological Sciences.

- Methyldopa. Wikipedia.

- Antihypertensive activity of alpha-methyldopa on a twice daily regimen in comparison to metoprolol. A multi-centre controlled clinical trial. Clin Exp Pharmacol Physiol Suppl. 1978;4:35-41.

- Effect of alpha-methyldopa on cardiac output in hypertension. Clin Pharmacol Ther. 1979 Mar;25(3):266-72.

- Comparative study of metoprolol and alpha-methyldopa in untreated essential hypertension. Acta Med Scand. 1977;202(1-2):53-8.

- Methyldopa. WikiProjectMed.

- Alpha-methyldopa. PubChem.

- Effect of Antihypertensive Therapy with Alpha Methyldopa on Levels of Angiogenic Factors in Pregnancies with Hypertensive Disorders. PLoS One. 2008;3(7):e2766.

- The Long-Term Effectiveness of Methyldopa in Hypertension. Calif Med. 1965 Jan;102(1):46-50.

- EFFECTS OF ALPHA-METHYLDOPA ON THE SYMPATHETIC NERVOUS SYSTEM ACTIVITY IN HEALTHY PARTICIPANTS. University of Pretoria.

Sources

- 1. Clinical and chemical studies with alpha-methyl-dopa in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. clinmedjournals.org [clinmedjournals.org]

- 5. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 6. Methyldopa - Wikipedia [en.wikipedia.org]

- 7. CN102531939A - Preparation method of L-methyldopa - Google Patents [patents.google.com]

- 8. METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. youtube.com [youtube.com]

- 10. Methyldopa for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antihypertensive activity of alpha-methyldopa on a twice daily regimen in comparison to metoprolol. A multi-centre controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative study of metoprolol and alpha-methyldopa in untreated essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Long-Term Effectiveness of Methyldopa in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdwiki.org [mdwiki.org]

- 15. Alpha-Methyldopa-Induced Autoimmune Hemolytic Anemia in the Third Trimester of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Is alpha-methyldopa-type autoimmune hemolytic anemia mediated by interferon-gamma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. α-Methyldopa-induced hepatitis during the postpartum period - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methyldopa Hepatotoxicity: A Paradoxical High-Risk Pregnancy | Utuama | Journal of Clinical Gynecology and Obstetrics [jcgo.org]

- 19. Methyldopa - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Effect of Antihypertensive Therapy with Alpha Methyldopa on Levels of Angiogenic Factors in Pregnancies with Hypertensive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. repository.up.ac.za [repository.up.ac.za]

Introduction: The Genesis of a Landmark Antihypertensive Agent

An In-Depth Technical Guide to the Original Synthesis of α-Methyldopa Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Discovered in 1960, α-Methyldopa (alpha-Methyldopa) marked a significant advancement in the management of hypertension.[1][2] As a centrally-acting sympatholytic agent, its therapeutic effect stems from its metabolic conversion to α-methylnorepinephrine, which functions as a "false neurotransmitter."[1][3][4] This metabolite acts as a potent agonist at presynaptic α2-adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow and a decrease in blood pressure.[1][3]

Chemically, α-Methyldopa is (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid. The stereochemistry is critical; only the L-enantiomer (S-configuration) possesses therapeutic activity.[5] This guide provides a detailed examination of the original, seminal synthetic routes developed primarily by researchers at Merck & Co., Inc., focusing on the core chemical principles, the rationale behind the chosen methodologies, and the critical step of resolving the racemic mixture to isolate the active enantiomer. The final conversion to the hydrochloride salt enhances the compound's stability and suitability for pharmaceutical formulations.[6][7]

Part 1: The Core Synthetic Strategy - A Racemic Approach with Resolution

The original industrial synthesis of L-α-Methyldopa was a testament to classical organic chemistry, relying on the construction of a racemic intermediate followed by a highly challenging but essential resolution step. The general approach begins with a protected catechol derivative, typically using methyl ethers, to prevent unwanted side reactions during the construction of the α-amino acid side chain.

The most prominent early syntheses started from 3,4-dimethoxyphenylacetone, a ketone derived from more accessible materials like vanillin.[8] The core challenge was to introduce the amine and carboxylic acid functionalities at the α-position of the ketone. This was ingeniously solved using the Bucherer-Bergs reaction, a variation of the Strecker synthesis, to form a hydantoin intermediate.

The Rationale Behind the Bucherer-Bergs Reaction

The choice of the Bucherer-Bergs reaction over a direct Strecker synthesis was strategic. While the Strecker synthesis (using KCN/NH₄Cl) yields an α-aminonitrile, the Bucherer-Bergs reaction (using KCN and ammonium carbonate) produces a more stable, crystalline hydantoin intermediate.[8] This stability and crystallinity are highly advantageous in an industrial setting, facilitating purification and handling of the racemic intermediate before the more costly resolution and finalization steps.

The mechanism involves the initial formation of a cyanohydrin from the ketone, followed by reaction with ammonia (from ammonium carbonate) to form an aminonitrile. This intermediate then cyclizes in the presence of carbonate to form the stable five-membered hydantoin ring.

The Crux of the Synthesis: Enantiomeric Resolution

As the initial synthesis produces a 1:1 mixture of the D and L enantiomers, a resolution step is non-negotiable. The original process relied on classical resolution via the formation of diastereomeric salts.

The Principle: A chiral resolving agent, itself an enantiomerically pure acid or base, is reacted with the racemic amino acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different properties, most notably solubility. This difference allows for their separation by fractional crystallization.

For α-Methyldopa, a common resolving agent was an enantiomerically pure acid like d-camphorsulfonic acid.[4][9] The L-amino acid would form a less soluble salt with the resolving agent in a specific solvent system, allowing it to crystallize out of the solution while the D-amino acid salt remained dissolved.

Final Steps: Demethylation and Salt Formation

Once the desired L-enantiomer was isolated, the final chemical transformations were performed.

-

Demethylation: The two methoxy groups on the phenyl ring serve as protecting groups. Their removal is essential to reveal the catechol structure, which is vital for the molecule's biological activity. This deprotection is achieved under harsh conditions, typically by refluxing with a strong acid like concentrated hydrobromic acid (HBr) or hydrochloric acid (HCl).[8][10] This step simultaneously hydrolyzes any remaining protecting groups and cleaves the aryl-ether bonds.

-

Hydrochloride Formation: The final free base of α-Methyldopa is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as ethanol.[6] This serves two purposes: it increases the aqueous solubility of the drug and enhances its long-term stability as a solid crystalline material, making it suitable for formulation into tablets or for parenteral solutions.[5][6]

Part 2: Detailed Experimental Protocol

The following protocol is a representative synthesis based on the principles outlined in the original Merck patents and related publications.

Step 1: Synthesis of 5-(3,4-Dimethoxybenzyl)-5-methylhydantoin

-

Reaction Setup: To a stirred solution of 3,4-dimethoxyphenylacetone in aqueous ethanol, add potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃).

-

Reaction Conditions: Heat the mixture in a sealed pressure vessel at 80-100°C for 6-12 hours. The elevated temperature and pressure are necessary to drive the reaction to completion.

-

Workup and Isolation: Cool the reaction mixture. The hydantoin product will often precipitate directly from the solution. The solid is collected by filtration, washed with water to remove inorganic salts, and then with a cold organic solvent (e.g., ethanol) to yield the crude racemic hydantoin.

Step 2: Hydrolysis to DL-α-Methyl-(3,4-dimethoxyphenyl)alanine

-

Reaction Setup: Suspend the crude hydantoin in an aqueous solution of a strong base, such as barium hydroxide (Ba(OH)₂).

-

Reaction Conditions: Heat the mixture to reflux for 24-48 hours. The hydroxide ions attack the carbonyl groups of the hydantoin ring, leading to ring-opening and hydrolysis to the amino acid.

-

Workup and Isolation: After cooling, carefully neutralize the solution with sulfuric acid to precipitate barium sulfate. Filter off the barium sulfate. The pH of the filtrate is then adjusted to the isoelectric point of the amino acid (around pH 6), causing the racemic DL-α-Methyl-(3,4-dimethoxyphenyl)alanine to precipitate. The product is collected by filtration and dried.

Step 3: Resolution and Isolation of the L-Enantiomer

-

Salt Formation: Dissolve the racemic amino acid in a heated solvent, such as aqueous methanol. To this solution, add one-half molar equivalent of an optically pure resolving agent (e.g., d-10-camphorsulfonic acid).

-

Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the L-amino acid and the d-camphorsulfonic acid, being less soluble, will preferentially crystallize.

-

Isolation: Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its specific rotation. The crystallization process may need to be repeated to achieve the desired enantiomeric excess.

-

Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH with a base (e.g., ammonia) to the isoelectric point. This breaks the salt, precipitating the pure L-α-Methyl-(3,4-dimethoxyphenyl)alanine, which is collected by filtration.

Step 4 & 5: Demethylation and Hydrochloride Salt Formation

-

Demethylation: Place the resolved L-amino acid in a reaction vessel with 48% hydrobromic acid (HBr) or concentrated hydrochloric acid (HCl).

-

Reaction Conditions: Heat the mixture to reflux for 4-8 hours. This harsh step cleaves the methyl ether bonds.

-

Isolation of Free Base: Cool the solution and adjust the pH to approximately 4.5-5.0 with a base like ammonia. The L-α-Methyldopa free base will precipitate as a white solid.[11] Filter and wash with cold water.

-

Hydrochloride Formation: Suspend the purified L-α-Methyldopa free base in anhydrous ethanol. Bubble dry hydrogen chloride gas through the suspension or add a solution of HCl in ethanol until the solid dissolves and the product begins to precipitate as the hydrochloride salt. Cool the mixture to complete crystallization, filter the solid, wash with cold ethanol, and dry under vacuum to yield L-α-Methyldopa hydrochloride.

| Step | Key Reagents | Solvent | Typical Temperature | Typical Yield | Purpose |

| 1. Hydantoin Formation | KCN, (NH₄)₂CO₃ | Aqueous Ethanol | 80-100°C | ~85-95% | Construct racemic amino acid precursor |

| 2. Hydrolysis | Ba(OH)₂ | Water | Reflux (100°C) | ~90% | Convert hydantoin to amino acid |

| 3. Resolution | d-camphorsulfonic acid | Aqueous Methanol | Cool Slowly | ~35-45% (of theoretical L-isomer) | Isolate the desired L-enantiomer |

| 4. Demethylation | 48% HBr or conc. HCl | Water | Reflux (110-120°C) | ~80-90% | Remove protecting groups |

| 5. HCl Salt Formation | HCl gas or solution | Anhydrous Ethanol | 0-25°C | >95% | Create stable, soluble final product |

Part 3: Evolved and Asymmetric Approaches

While the original racemic synthesis was a landmark achievement, its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, with practical yields often being lower. This inefficiency spurred the development of asymmetric syntheses. A notable early example was published by Reinhold et al. at Merck in 1968, which described methods starting from asymmetric intermediates.[12][13][14] These routes involved resolving an earlier intermediate, such as DL-α-amino-α-vanillylpropionitrile, which allowed for racemization and recycling of the unwanted D-isomer, significantly improving the overall process efficiency.[12]

Modern approaches often employ catalytic asymmetric hydrogenation or other stereoselective methods to directly synthesize the L-enantiomer, bypassing the need for classical resolution altogether and representing a more atom-economical and environmentally friendly strategy.[15]

Conclusion

The original synthesis of α-Methyldopa hydrochloride stands as a classic example of pharmaceutical process development. It skillfully integrated fundamental reactions like the Bucherer-Bergs synthesis with the painstaking but necessary technique of classical resolution to deliver a life-saving medication. The causality behind each step—from the choice of stable intermediates to the harsh deprotection conditions and final salt formation—was dictated by the chemical realities of the target molecule and the industrial needs for robustness and purity. While modern asymmetric methods have since provided more elegant and efficient pathways, the original synthesis laid the essential groundwork and remains a cornerstone in the history of medicinal chemistry.

References

-

Reinhold, D. F., Firestone, R. A., Gaines, W. A., Chemerda, J. M., & Sletzinger, M. (1968). Synthesis of L-a-Methyldopa from Asymmetric Intermediates. The Journal of Organic Chemistry, 33(3), 1209–1213. [Link]

-

Saari, W. S., et al. (1978). Synthesis and antihypertensive activity of some ester progenitors of methyldopa. Journal of Medicinal Chemistry, 21(8), 746-753. [Link]

- CN101747220A - Novel method for synthesizing methyldopate hydrochloride.

-

Reinhold, D. F., et al. (1968). Synthesis of L-alpha-methyldopa from asymmetric intermediates. The Journal of Organic Chemistry, 33(3), 1209-13. [Link]

-

Saba, F. (2024). FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. Global Medical and Pharmaceutical Research, 3(1). [Link]

- CN105693541A - Synthetic method of methyldopa.

-

National Center for Biotechnology Information (n.d.). Methyldopa. PubChem. [Link]

-

Gpatindia. (2020). METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

The Journal of Organic Chemistry. (1968). Synthesis of L-.alpha.-methyldopa from asymmetric intermediates. [Link]

-

Wikimedia Commons. (2015). File:Methyldopa synthesis.svg. [Link]

-

GPAT DISCUSSION CENTER. (2019). SYNTHESIS OF METHYLDOPA | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER [Video]. YouTube. [Link]

-

Al-Nahrain Journal of Science. (2025). The Impact of the Drug Methyldopa in Both Medical and Industrial Applications. [Link]

-

Wikipedia. (n.d.). Methyldopa. [Link]

- CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.

-

New Drug Approvals. (2019). METHYL DOPA. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthetic route to the drug (S)-α-methyldopa. [Link]

-

Genesis Drug Discovery & Development. (n.d.). Asymmetric Synthesis. [Link]

Sources

- 1. Methyldopa - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 4. METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101747220A - Novel method for synthesizing methyldopate hydrochloride - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Methyldopa synthesis - chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method - Google Patents [patents.google.com]

- 11. CN105693541A - Synthetic method of methyldopa - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of L-alpha-methyldopa from asymmetric intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric Synthesis | Genesis Drug Discovery & Development [gd3services.com]

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of alpha-Methyldopa Hydrochloride

Introduction

Alpha-methyldopa, a centrally acting antihypertensive agent, has been a subject of extensive research since its introduction in 1960.[1] While its clinical application has evolved with the advent of newer antihypertensives, a comprehensive understanding of its mechanism of action within the central nervous system (CNS) remains a cornerstone of neuropharmacology. This technical guide provides an in-depth exploration of the intricate molecular and cellular processes that underpin the therapeutic effects of alpha-methyldopa, designed for researchers, scientists, and drug development professionals. We will delve into its journey as a prodrug, its metabolic activation within the CNS, and its ultimate engagement with adrenergic receptors to modulate sympathetic outflow.

Section 1: Pharmacokinetics and CNS Penetration: The Gateway to Central Action

The therapeutic efficacy of alpha-methyldopa is contingent upon its ability to reach its site of action within the central nervous system. Being lipid-soluble, alpha-methyldopa readily crosses the blood-brain barrier.[2] Following oral administration, approximately 50% of the dose is absorbed, with peak plasma concentrations achieved in about 3 to 6 hours.[2] The drug's half-life in the plasma is relatively short, around 1.5 to 2 hours; however, its antihypertensive effect is significantly more prolonged due to the sustained action of its active metabolite within the CNS.[3]

Once in the systemic circulation, alpha-methyldopa is widely distributed throughout the body.[3] Its journey into the brain is crucial, as its primary mechanism of action is centrally mediated.[2][3] The l-isomer of alpha-methyldopa is the pharmacologically active form.[4]

Section 2: The Central Metabolic Activation Pathway: From Prodrug to Potent Agonist

Alpha-methyldopa is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its therapeutic effect.[2] This metabolic transformation occurs within adrenergic neurons in the central nervous system.[3] The process involves a two-step enzymatic conversion:

-

Decarboxylation: Alpha-methyldopa is a substrate for the enzyme L-aromatic amino acid decarboxylase (also known as dopa decarboxylase). This enzyme removes the carboxyl group from alpha-methyldopa, converting it to alpha-methyldopamine.[5]

-

Beta-Hydroxylation: Subsequently, alpha-methyldopamine is acted upon by the enzyme dopamine β-hydroxylase, which adds a hydroxyl group to the beta-carbon of the side chain. This hydroxylation results in the formation of the active metabolite, (1R,2S)-alpha-methylnorepinephrine.[6]

It is this active metabolite, alpha-methylnorepinephrine, that is the primary mediator of alpha-methyldopa's antihypertensive effects.[2][6]

Caption: Metabolic activation of alpha-methyldopa within a central adrenergic neuron.

Section 3: The Core Mechanism: Alpha-2 Adrenergic Receptor Agonism

The central tenet of alpha-methyldopa's mechanism of action lies in the function of its active metabolite, alpha-methylnorepinephrine, as a selective agonist for presynaptic alpha-2 adrenergic receptors located in the brainstem.[3][6] These receptors are part of a negative feedback loop that regulates the release of norepinephrine from presynaptic neurons.[1][7]

When alpha-methylnorepinephrine binds to and stimulates these presynaptic alpha-2 adrenergic receptors, it mimics the action of norepinephrine at these sites.[8] This activation of the G protein-coupled alpha-2 receptor inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[8] The reduction in cAMP levels ultimately inhibits the release of norepinephrine into the synaptic cleft.[1][3]

By diminishing the release of norepinephrine, a key neurotransmitter of the sympathetic nervous system, the overall sympathetic outflow from the central nervous system is reduced.[2] This leads to a decrease in peripheral vascular resistance and a subsequent lowering of blood pressure.[2][6]

Caption: Inhibition of norepinephrine release via presynaptic alpha-2 adrenergic receptor stimulation.

Section 4: The "False Neurotransmitter" Hypothesis Revisited

Historically, an alternative mechanism proposed for alpha-methyldopa was the "false neurotransmitter" hypothesis.[9] This theory suggested that alpha-methylnorepinephrine would be stored in synaptic vesicles and released upon nerve stimulation in place of norepinephrine.[9] It was postulated that alpha-methylnorepinephrine was a less potent agonist at postsynaptic adrenergic receptors than norepinephrine, leading to a diminished sympathetic response.[9]

While the concept of alpha-methylnorepinephrine acting as a false neurotransmitter is not entirely incorrect, as it is indeed released from nerve terminals, the primary mechanism for its antihypertensive effect is now firmly established as its potent agonist activity at presynaptic alpha-2 adrenergic receptors.[2][3] The central inhibitory effect of alpha-methylnorepinephrine on sympathetic outflow is considered the predominant contributor to its therapeutic action.[3]

Section 5: Experimental Elucidation of the Mechanism

The elucidation of alpha-methyldopa's mechanism of action has been heavily reliant on a variety of experimental techniques. Radioligand binding assays, for instance, have been instrumental in determining the affinity of alpha-methylnorepinephrine for different adrenergic receptor subtypes.

Experimental Protocol: Radioligand Binding Assay for Alpha-2 Adrenergic Receptor Affinity

-

Tissue Preparation:

-

Homogenize brainstem tissue from a suitable animal model (e.g., rat) in a cold buffer solution (e.g., Tris-HCl) to prepare a crude membrane fraction.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the adrenergic receptors.

-

Resuspend the membrane pellet in a fresh buffer solution.

-

-

Binding Assay:

-

In a series of tubes, incubate the membrane preparation with a constant concentration of a radiolabeled alpha-2 adrenergic receptor antagonist (e.g., [³H]-yohimbine).

-

To separate tubes, add increasing concentrations of unlabeled alpha-methylnorepinephrine (the competitor).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow for binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor (alpha-methylnorepinephrine).

-

Calculate the inhibition constant (Ki) from the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value represents the affinity of alpha-methylnorepinephrine for the alpha-2 adrenergic receptor.

-

Data Presentation: Adrenergic Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| alpha-Methylnorepinephrine | Alpha-2 | 15 |

| Norepinephrine | Alpha-2 | 10 |

| alpha-Methylnorepinephrine | Alpha-1 | 250 |

| Norepinephrine | Alpha-1 | 50 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

The results of such assays demonstrate the high affinity and selectivity of alpha-methylnorepinephrine for the alpha-2 adrenergic receptor compared to the alpha-1 subtype, providing strong evidence for its primary mechanism of action.[10][11]

Conclusion

The central mechanism of action of alpha-methyldopa hydrochloride is a classic example of a prodrug strategy that leverages the body's own enzymatic machinery to generate a potent and selective therapeutic agent. Its journey from an inactive precursor to the active metabolite, alpha-methylnorepinephrine, and its subsequent high-affinity interaction with presynaptic alpha-2 adrenergic receptors in the brainstem, culminates in a reduction of sympathetic outflow and a consequent lowering of blood pressure. This in-depth understanding of its neuropharmacological profile underscores the intricate interplay between drug metabolism, receptor pharmacology, and physiological response.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Methyldopa?

-

Sjoerdsma, A., Vendsalu, A., & Engelman, K. (1963). Studies on the Metabolism and Mechanism of Action of Methyldopa. Circulation, 28(4), 492–502. Retrieved from [Link]

- Bellomo, R. G. (2022). FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. Biolife, 10(4).

-

Manzoor, B. S., & Abebe, W. (2023). Methyldopa. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wikipedia. (2024). Methyldopa. Retrieved from [Link]

-

Drugs.com. (2025, April 8). Methyldopa: Package Insert / Prescribing Information. Retrieved from [Link]

-

Medicosis Perfectionalis. (2020, March 19). Cardiac Pharmacology (7) | Methyldopa [Video]. YouTube. Retrieved from [Link]

-

Goldberg, L. I., & Wurtman, R. J. (1982). Antihypertensive metabolites of alpha-methyldopa. PubMed, 1-16. Retrieved from [Link]

-

Sun, S., Tang, W., & Weil, M. H. (1998). alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation. PubMed, 32(2), 299-304. Retrieved from [Link]

-

Wikipedia. (2024). Alpha-adrenergic agonist. Retrieved from [Link]

-

Tang, W., Sun, S., & Weil, M. H. (1999). A selective alpha(2)-adrenergic agonist for cardiac resuscitation. PubMed, 30(2), 262-6. Retrieved from [Link]

-

Scottish Medical Journal. (n.d.). Methyldopa. Retrieved from [Link]

-

University of Pretoria. (n.d.). EFFECTS OF ALPHA-METHYLDOPA ON THE SYMPATHETIC NERVOUS SYSTEM ACTIVITY IN HEALTHY PARTICIPANTS. Retrieved from [Link]

-

Wikipedia. (2024). Alpha-2 adrenergic receptor. Retrieved from [Link]

-

Giovannitti, J. A., Thoms, S. M., & Crawford, J. J. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia progress, 62(1), 31–39. Retrieved from [Link]

Sources

- 1. Methyldopa - Wikipedia [en.wikipedia.org]

- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Methyldopa? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. ahajournals.org [ahajournals.org]

- 6. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 9. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 10. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A selective alpha(2)-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecificity of alpha-Methyldopa Enantiomers and Biological Activity: An In-depth Technical Guide

<

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of drug development and molecular pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the very determinant of biological activity. Molecules that are non-superimposable mirror images of each other are known as enantiomers, a fundamental concept of stereochemistry.[1][2] While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with the chiral systems of the body—such as enzymes and receptors—can differ dramatically.[3] This guide delves into the stereospecificity of alpha-Methyldopa, a classic example that underscores the profound impact of chirality on a drug's therapeutic effect. We will explore how only one of its enantiomers provides the desired antihypertensive action, while the other is essentially inactive.

The Enantiomers of alpha-Methyldopa: (S)- and (R)-forms

alpha-Methyldopa possesses a single chiral center, giving rise to two enantiomers: (S)-(-)-alpha-Methyldopa (also known as L-alpha-Methyldopa) and (R)-(+)-alpha-Methyldopa (D-alpha-Methyldopa). The antihypertensive drug, commonly referred to as Methyldopa, is the L-isomer, (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid.[4][5][6] The pharmacological activity of this compound is almost exclusively attributed to the (S)-enantiomer.[5][7] In fact, to achieve an equivalent antihypertensive effect using the racemic mixture (a 50:50 mix of both enantiomers), approximately double the dose of the pure L-isomer is required.[5]

Pharmacological Activity: A Tale of Two Enantiomers

The differential biological activity of alpha-Methyldopa enantiomers is a direct consequence of their interaction with specific enzymes in the body.

The Active Enantiomer: (S)-alpha-Methyldopa

The therapeutic effect of (S)-alpha-Methyldopa is not due to the drug itself but rather to its active metabolite, (S)-alpha-methylnorepinephrine.[5][8] This biotransformation occurs within the central nervous system (CNS).[8][9]

Mechanism of Action:

-

(S)-alpha-Methyldopa crosses the blood-brain barrier.

-

In the brain, it is metabolized by the enzyme L-aromatic amino acid decarboxylase (LAAD) to (S)-alpha-methyldopamine. [10]

-

(S)-alpha-methyldopamine is then converted by dopamine β-hydroxylase to (S)-alpha-methylnorepinephrine. [9]

-

This newly formed (S)-alpha-methylnorepinephrine acts as a "false neurotransmitter." [9][11] It is structurally similar to norepinephrine and is stored in presynaptic vesicles, being released upon neuronal stimulation.

-

Crucially, (S)-alpha-methylnorepinephrine is a potent agonist of presynaptic α2-adrenergic receptors in the brainstem. [4][8]

-

Stimulation of these inhibitory α2-receptors decreases sympathetic outflow from the CNS, leading to reduced peripheral vascular resistance and a subsequent lowering of blood pressure. [8][9]

This central action is the primary mechanism behind the antihypertensive effect of Methyldopa.[8][9]

The Inactive Enantiomer: (R)-alpha-Methyldopa

The (R)-enantiomer of alpha-Methyldopa is considered pharmacologically inert with respect to antihypertensive activity. This inactivity stems from the stereospecificity of the enzymes involved in the metabolic pathway described above. L-aromatic amino acid decarboxylase does not efficiently recognize or metabolize the (R)-isomer, thus preventing its conversion to the corresponding amine and subsequent active metabolite. This highlights the precise "lock-and-key" fit required between an enzyme's active site and its substrate.

Signaling Pathway of (S)-alpha-Methyldopa

Caption: Metabolic activation of (S)-alpha-Methyldopa in the CNS.

Stereospecific Pharmacokinetics and Metabolism

The body handles the two enantiomers differently, not just in terms of pharmacological effect but also in their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Pharmacokinetic Parameter | (S)-alpha-Methyldopa | (R)-alpha-Methyldopa |

| Oral Bioavailability | Variable, ~25% (range 8-62%)[12][13] | Poorly absorbed |

| Metabolism | Extensively metabolized in the liver and CNS[8][10] | Minimal metabolism |

| Active Metabolite | (S)-alpha-methylnorepinephrine[8][9] | None |

| Protein Binding | <15%[13] | Data not extensively studied |

| Elimination Half-life (β-phase) | ~1.3 hours in normal subjects[13] | Shorter than (S)-form |

| Excretion | Primarily renal, as unchanged drug and metabolites[13] | Primarily renal, as unchanged drug |

This table summarizes key pharmacokinetic differences, highlighting the preferential absorption and metabolism of the active (S)-enantiomer.

Experimental Analysis: Chiral Separation Protocol

Assessing the enantiomeric purity of alpha-Methyldopa is a critical quality control step in pharmaceutical manufacturing.[7] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective and widely used technique for this purpose.[14][15]

Protocol: Enantiomeric Purity of alpha-Methyldopa by Chiral HPLC

This protocol is a representative method based on established techniques for separating alpha-Methyldopa enantiomers.[7][14]

1. Objective: To separate and quantify (S)-alpha-Methyldopa and its impurity, (R)-alpha-Methyldopa.

2. Materials and Equipment:

-

HPLC system with UV detector

-

Chiral Stationary Phase: Teicoplanin aglycone-based column (e.g., Chirobiotic T) is highly effective.[7][14]

-

Mobile Phase: Reversed-phase mode with 20mM Ammonium Acetate Buffer (pH 4.0) and Methanol (20:80 v/v).[7]

-

alpha-Methyldopa reference standards ((S)- and (R)-enantiomers)

-

Sample for analysis (e.g., drug substance or formulated product)

-

Standard laboratory glassware and solvents

3. Chromatographic Conditions:

-

Column: Teicoplanin aglycone CSP (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: 20mM Ammonium Acetate (pH 4.0) / Methanol (20:80)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 45°C

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

4. Procedure:

-

Standard Preparation:

-

Accurately weigh and dissolve (S)-alpha-Methyldopa and (R)-alpha-Methyldopa reference standards in the mobile phase to create stock solutions.

-

Prepare a resolution solution containing both enantiomers to confirm separation.

-

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the resolution solution to verify that the two enantiomers are well-separated (Resolution > 2.0).

-

Inject the standard and sample solutions in sequence.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times from the standard injections.

-

Calculate the percentage of the (R)-enantiomer impurity in the sample using the peak areas.

-

Experimental Workflow for Chiral HPLC Analysis

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. biomedgrid.com [biomedgrid.com]

- 3. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyldopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. drugs.com [drugs.com]

- 6. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 10. Methyldopa - Wikipedia [en.wikipedia.org]

- 11. biolife-publisher.it [biolife-publisher.it]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

The Biochemical Trojan Horse: An In-Depth Technical Guide to α-Methyldopa as a Precursor to a False Neurotransmitter

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of α-methyldopa, a classic centrally-acting antihypertensive agent that serves as a quintessential example of a prodrug strategy culminating in the formation of a "false neurotransmitter." We will deconstruct the molecular journey of α-methyldopa from its administration to its ultimate pharmacodynamic effect, focusing on the enzymatic transformations, the neurochemical deception it orchestrates within the central nervous system, and the subsequent impact on sympathetic outflow. This document is designed to provide researchers and drug development professionals with a detailed understanding of the core mechanisms, supported by field-proven experimental insights and protocols, to facilitate further investigation and application of these principles in modern pharmacology.

Introduction: The Concept of a False Neurotransmitter

The principle of a "false neurotransmitter" revolves around the idea that an exogenous compound can hijack the biosynthetic and storage pathways of an endogenous neurotransmitter.[1] This imposter molecule, while structurally similar enough to be processed by the neuron, elicits a different, often weaker, response at the postsynaptic receptor or, more pertinently in the case of α-methyldopa, a potent response at presynaptic autoreceptors.[2][3] α-Methyldopa, a structural analog of L-DOPA, is the archetypal precursor to such a molecule, offering a compelling case study in targeted pharmacological intervention.[1] Its clinical efficacy, particularly in managing hypertension during pregnancy, underscores the therapeutic potential of this elegant biochemical subterfuge.[4]

The Central Stage: Mechanism of Action of α-Methyldopa

The antihypertensive effect of α-methyldopa is not exerted by the drug itself but by its active metabolite, α-methylnorepinephrine.[5] This transformation occurs predominantly within the central nervous system (CNS), a critical aspect of its mechanism that distinguishes it from peripherally acting agents.[2][6] The journey of α-methyldopa from an inert precursor to a potent neuromodulator is a two-step enzymatic process within presynaptic adrenergic neurons.

Metabolic Activation Pathway

-

Decarboxylation: After crossing the blood-brain barrier, α-methyldopa is a substrate for the enzyme Aromatic L-amino acid decarboxylase (DOPA decarboxylase). This enzyme removes a carboxyl group from α-methyldopa, converting it to α-methyldopamine.[4]

-

Hydroxylation: Subsequently, Dopamine β-hydroxylase (DBH) acts on α-methyldopamine, adding a hydroxyl group to the beta-carbon of the side chain. This hydroxylation results in the formation of the pharmacologically active metabolite, α-methylnorepinephrine.[4]

This metabolic cascade is a prime example of how a prodrug can be selectively activated within a specific cellular environment, in this case, adrenergic neurons that contain the necessary enzymatic machinery.

Caption: Metabolic conversion of α-methyldopa to its active metabolite.

The False Neurotransmitter in Action

Once synthesized, α-methylnorepinephrine is packaged into synaptic vesicles, displacing the endogenous neurotransmitter, norepinephrine. Upon neuronal depolarization, these vesicles release α-methylnorepinephrine into the synaptic cleft. The key to its antihypertensive effect lies in its potent agonism at presynaptic α2-adrenergic receptors.[7]

Stimulation of these inhibitory autoreceptors triggers a negative feedback loop, reducing further norepinephrine release from the presynaptic terminal.[7] This leads to a decrease in sympathetic outflow from the vasomotor center in the brainstem, resulting in reduced peripheral vascular resistance and a lowering of blood pressure.[2][6] While α-methylnorepinephrine also has activity at postsynaptic α1-adrenergic receptors, its primary and therapeutically relevant action is the central α2-adrenergic agonism.[6]

Caption: α-Methylnorepinephrine's action at the presynaptic α2-receptor.

Quantifying the Deception: Experimental Protocols

To rigorously characterize the pharmacological profile of a false neurotransmitter like α-methylnorepinephrine, a suite of in vitro and in vivo assays is essential. These protocols, when designed as self-validating systems with appropriate controls, provide the quantitative data necessary for a comprehensive understanding of its mechanism of action.

Receptor Binding Affinity: Radioligand Binding Assays

The cornerstone of characterizing a receptor-ligand interaction is the radioligand binding assay, which quantifies the affinity (Kd or Ki) of a compound for its target receptor.

Objective: To determine and compare the binding affinities of α-methylnorepinephrine and norepinephrine for α2-adrenergic receptor subtypes.

Methodology: Competition Binding Assay

-

Membrane Preparation:

-

Culture cells stably expressing the human α2A, α2B, or α2C adrenergic receptor subtype.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a selective α2-adrenergic antagonist radioligand (e.g., [3H]Rauwolscine or [3H]Yohimbine), and increasing concentrations of the unlabeled competitor (α-methylnorepinephrine or norepinephrine).

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a potent unlabeled α2-antagonist (e.g., 10 µM yohimbine).

-

Competition: Wells with membranes, radioligand, and a range of concentrations of the test compound.

-

-

Incubation and Termination:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation and Controls:

-

Positive Control: Norepinephrine, the endogenous ligand.

-

Negative Control: A compound known not to bind to α2-adrenergic receptors.

-

Saturation Binding: Performed initially with the radioligand to determine its Kd and Bmax, which are essential for the competition assay design and analysis.

| Parameter | α-Methylnorepinephrine | Norepinephrine |

| Binding Affinity (Ki) | To be determined experimentally for α2A, α2B, and α2C subtypes. | Known to have high affinity for α2 subtypes, with some reports suggesting selectivity for α2C.[7] |

Functional Potency and Efficacy: GTPγS Binding and cAMP Accumulation Assays

Binding affinity does not always directly correlate with functional activity. Therefore, functional assays are crucial to determine the potency (EC50) and efficacy of α-methylnorepinephrine as an agonist.

Objective: To measure the ability of α-methylnorepinephrine to activate α2-adrenergic receptors and initiate downstream signaling.

Methodology 1: [35S]GTPγS Binding Assay

This assay measures the first step in G-protein activation: the exchange of GDP for GTP on the Gα subunit.

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Setup:

-

Incubate cell membranes with increasing concentrations of the agonist (α-methylnorepinephrine or norepinephrine) in the presence of GDP.

-

Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable GTP analog.

-

-

Incubation and Termination: Incubate at 30°C for a defined period. Terminate by rapid filtration.

-

Quantification and Analysis: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter. Plot the stimulated binding against the agonist concentration to determine the EC50 and Emax.

Methodology 2: cAMP Accumulation Assay

Since α2-adrenergic receptors are coupled to the inhibitory G-protein (Gi), their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

Cell Culture: Use whole cells expressing the α2-receptor subtype of interest.

-

Assay Setup:

-

Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

-

Add increasing concentrations of the agonist (α-methylnorepinephrine or norepinephrine).

-

-

Incubation and Lysis: Incubate for a specific time, then lyse the cells to release intracellular cAMP.

-

Quantification: Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the IC50 (functionally equivalent to EC50 in this inhibitory assay).

Self-Validation and Controls:

-

Positive Control: A known potent α2-agonist (e.g., clonidine or dexmedetomidine).

-

Basal Control: No agonist added.

-

Forskolin Control: To establish the maximal adenylyl cyclase activity.

-

Antagonist Challenge: The agonist-induced effect should be reversible by a selective α2-antagonist (e.g., yohimbine).

| Parameter | α-Methylnorepinephrine | Norepinephrine |

| Functional Potency (EC50) | To be determined experimentally for α2A, α2B, and α2C subtypes. | Known to be a potent agonist at α2 subtypes. |

| Efficacy (% of max response) | To be determined experimentally. | Endogenous full agonist. |

In Vivo Confirmation: Animal Models of Hypertension

To translate in vitro findings to a physiological context, animal models are indispensable.

Objective: To confirm the antihypertensive effect of α-methyldopa and its central mechanism of action.

Model: Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of hypertension.

Methodology:

-

Drug Administration: Administer α-methyldopa orally or via intraperitoneal injection to a cohort of SHR. A control group receives a vehicle.

-

Blood Pressure Monitoring: Continuously monitor blood pressure and heart rate using telemetry or tail-cuff plethysmography at baseline and for several hours post-administration.

-

Central Mechanism Confirmation:

-

To demonstrate that the effect is centrally mediated, administer α-methyldopa directly into the cerebral ventricles (intracerebroventricularly) at a dose that is ineffective when given peripherally.

-

Alternatively, co-administer α-methyldopa with a peripherally acting DOPA decarboxylase inhibitor (e.g., carbidopa). This prevents the peripheral conversion of α-methyldopa to α-methyldopamine, isolating the central effects. The antihypertensive effect should remain, confirming the central site of action.

-

-

Neurochemical Analysis: At the end of the study, collect brain tissue (specifically brainstem regions) and analyze the levels of α-methyldopa, α-methyldopamine, α-methylnorepinephrine, and norepinephrine using HPLC-MS/MS to correlate drug metabolism with the physiological response.

Self-Validation and Controls:

-

Vehicle Control: To account for any effects of the drug delivery vehicle.

-

Positive Control: A known centrally-acting antihypertensive (e.g., clonidine).

-

Dose-Response Relationship: Test multiple doses of α-methyldopa to establish a clear relationship between the dose and the antihypertensive effect.

Clinical Implications and Side Effect Profile

The central sympatholytic action of α-methyldopa translates into effective blood pressure control. Its established safety profile in pregnancy makes it a preferred agent for managing gestational hypertension.[4] However, its mechanism of action also underlies its characteristic side effect profile. Sedation and drowsiness are common, likely due to the reduction in central adrenergic tone.[4] More severe, albeit rare, adverse effects include hemolytic anemia (requiring a positive Coombs test for diagnosis) and hepatotoxicity.[6]

Conclusion

α-Methyldopa represents a triumph of rational drug design, exploiting the body's own enzymatic machinery to generate a therapeutic agent in situ. Its journey from a simple amino acid analog to a potent false neurotransmitter that modulates central sympathetic outflow provides a powerful illustration of prodrug strategy and targeted neuromodulation. The experimental protocols detailed herein offer a roadmap for researchers to quantitatively dissect such mechanisms, ensuring scientific integrity and fostering the development of the next generation of targeted neuropharmacological agents. By understanding the intricate dance between chemistry, biochemistry, and physiology, we can continue to design molecules that act with precision and efficacy.

References

-

Methyldopa - Wikipedia. Available from: [Link]

-

Saljoughian, M. Methyldopa. StatPearls [Internet]. StatPearls Publishing; 2023. Available from: [Link]

-

Bellomo, R.G. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. Biolife 2022;10(4). Available from: [Link]

-

Bellomo, R.G. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. Biolife 2022;10(4). Available from: [Link]

-

PharmaCompass. Alpha-Methyl dopa : Indications, Uses, Dosage, Drugs Interactions, Side effects. Available from: [Link]

-

Patsnap. What are Alpha 2 adrenoceptor agonists and how do they work?. Synapse. 2024. Available from: [Link]

-

Klabunde, R.E. Alpha-Adrenoceptor Agonists (α-agonists). CV Pharmacology. Available from: [Link]

-

RxList. How Do Alpha-2 Adrenergic Agonists Work?. 2021. Available from: [Link]

-

FPnotebook. Methyl-Dopa. Available from: [Link]

-

Altura, B.M., Altura, B.T. Pharmacological effects of alpha-methyldopa, alpha-methylnorepinephrine, and octopamine on rat arteriolar, arterial, and terminal vascular smooth. PubMed. 1974. Available from: [Link]

-

Giovannitti, J.A. Jr, Thoms, S.M., Crawford, J.J. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress. 2015. Available from: [Link]

-

JoVE. Video: Drugs Affecting Neurotransmitter Synthesis. 2025. Available from: [Link]

-

False neurotransmitter - Wikipedia. Available from: [Link]

-

Goldberg, M.R., Gerkens, J.F., Oates, J.A., Robertson, D. Antihypertensive metabolites of alpha-methyldopa. Hypertension. 1984. Available from: [Link]

-

Sjoerdsma, A., Vendsalu, A., Engelman, K. Studies on the Metabolism and Mechanism of Action of Methyldopa. Circulation. 1963. Available from: [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

-

Creative Bioarray. Radioligand Binding Assay. Available from: [Link]

-

Creative Bioarray. GTPγS Binding Assay. Available from: [Link]

-

Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

-

Bergh, M.S.S., et al. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS. Journal of Chromatography B. 2016. Available from: [Link]

-

Löscher, W., et al. Spontaneously Hypertensive Rats: A Review of the History, Pathophysiology, and Usefulness as a Model of Human Hypertension. Pharmacological Reviews. 2013. Available from: [Link]

-

Sun, S., Weil, M.H., Tang, W., et al. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation. Journal of the American College of Cardiology. 2001. Available from: [Link]

-

Besse, J.C., Furchgott, R.F. Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta. PubMed. 1976. Available from: [Link]

Sources

- 1. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. A selective alpha(2)-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of alpha-Methyldopa Hydrochloride

This guide provides a comprehensive technical overview of the chemical properties of alpha-Methyldopa hydrochloride, a widely utilized antihypertensive agent. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemical characteristics, analytical methodologies, and stability profile of this critical pharmaceutical compound. The information presented herein is curated to provide not only factual data but also the underlying scientific rationale for experimental design and interpretation, ensuring a robust understanding for practical application.

Structural Elucidation and Physicochemical Properties

This compound, chemically known as (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrochloride, is the hydrochloride salt of the L-enantiomer of alpha-methyldopa.[1] The molecule's therapeutic efficacy is attributed to its S-isomer. Its chemical structure is fundamental to its mechanism of action and dictates its physicochemical properties.

Caption: Chemical Structure of this compound

The presence of a catechol moiety (the 3,4-dihydroxyphenyl group), a carboxylic acid, and an amino group confers upon it a zwitterionic character and makes it susceptible to oxidation.[1] The hydrochloride salt form enhances its solubility in aqueous media.[2]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₄ | [1] |

| Molecular Weight | 247.68 g/mol | [1] |

| Appearance | White to yellowish-white, odorless fine powder or colorless crystals | |

| Melting Point | Decomposes at approximately 300 °C | [1] |

| pKa | 9.30 | [3] |

| UV Maximum (λmax) | 280 nm (in 0.1 N HCl) | [4] |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and in vivo disposition. Its solubility is influenced by the solvent system and temperature.

Qualitative and Quantitative Solubility

This compound is described as slightly soluble in water and methanol, and very slightly soluble in ethanol.[4] It is practically insoluble in ether and dissolves in dilute mineral acids.[4] Quantitative studies have further elucidated its solubility in various solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility (mole fraction, x) | Source |

| Water | 25 | ~1.41E-06 (at 278.15 K) | [5] |

| Methanol | 25 | Data not explicitly found, but described as slightly soluble | [4] |

| Ethanol | 25 | Data not explicitly found, but described as very slightly soluble | [4] |

| Isopropanol | 25 | Soluble | [1] |

| Dimethylformamide (DMF) | 50 | ~1.35E-01 (at 323.15 K) | [5] |

| Dimethyl Sulfoxide (DMSO) | - | Soluble | [6] |

Insight for Experimental Design: The enhanced solubility in DMF and DMSO makes these solvents suitable for preparing stock solutions for in vitro assays. For aqueous-based studies, the use of dilute hydrochloric acid can significantly improve solubility.[6] The temperature-dependent solubility highlights the importance of precise temperature control during solubility-based experiments.

Synthesis of this compound

The synthesis of alpha-Methyldopa typically involves a multi-step process. One common route starts from veratraldehyde (3,4-dimethoxybenzaldehyde).[7] The hydrochloride salt is generally prepared in the final step by treating the free base with hydrochloric acid in a suitable solvent, such as ethanol.[2]

Caption: Simplified Synthetic Pathway of this compound

Causality in Synthesis: The initial steps build the core amino acid structure, while the later stages involve deprotection (demethylation) of the catechol hydroxyl groups, which are sensitive to oxidation and are therefore protected during the initial synthetic steps. The final salt formation with hydrochloric acid improves the stability and handling of the final active pharmaceutical ingredient (API).[2]

Stability and Degradation Profile

This compound is susceptible to degradation, particularly under conditions of light, air (oxidation), and alkaline pH.[8] Understanding its stability profile is crucial for its formulation, storage, and handling.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10][11] These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[12]

Common Degradation Pathways:

-

Oxidation: The catechol moiety is prone to oxidation, leading to the formation of colored degradation products. This is a primary degradation pathway.

-

Decarboxylation: Under certain conditions, the carboxylic acid group can be lost.

-

Reactions with excipients: Incompatibilities with certain excipients, especially reducing sugars, have been reported.

Experimental Protocol: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.

Self-Validating System: A robust forced degradation study should result in a predictable and controlled level of degradation (typically 5-20%).[12] The mass balance, which is the sum of the assay of the parent drug and the levels of all degradation products, should be close to 100%, indicating that all significant degradation products have been detected.

Analytical Characterization

A suite of analytical techniques is employed to characterize this compound, ensuring its identity, purity, and quality.

High-Performance Liquid Chromatography (HPLC)